molecular formula C12H11FN2O2S B1404803 Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1366234-05-0

Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B1404803
CAS No.: 1366234-05-0
M. Wt: 266.29 g/mol
InChI Key: MUUPMPAQDGALQX-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate ( 1366234-05-0) is a synthetic thiazole derivative of significant interest in medicinal chemistry and anticancer drug discovery. Thiazole derivatives are recognized for their broad spectrum of pharmacological activities, with the thiazole core serving as a privileged structure in many therapeutic agents . This compound is part of a class of 2-substituted-aminothiazole-4-carboxylate analogs that have been screened by the National Cancer Institute (NCI) for in vitro antitumor activity across a panel of approximately 60 human tumor cell lines, representing nine different cancer types . The structural motif of substituting the 2-amino function, as seen in this compound, is a key strategy for generating structural diversity and optimizing biological activity in this series . Researchers value this compound for its potential to help elucidate structure-activity relationships (SAR) and identify novel mechanisms of action against various cancer cell lines. The fluorine atom on the phenyl ring is a common modification in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets (SDS) and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

ethyl 2-(2-fluoroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUPMPAQDGALQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes hydrolysis or transesterification under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductReference
Hydrolysis NaOH/H₂O, reflux2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Transesterification ROH (e.g., methanol), H⁺ catalystMethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate

The carboxylic acid derivative can further participate in amide coupling reactions with amines using reagents like EDCI or DCC .

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring’s C-5 position is susceptible to electrophilic substitution due to electron-rich regions:

Reaction TypeReagents/ConditionsProductNotes
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylateMeta-directing fluorine limits regioselectivity
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃5-Halo-2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylatePosition depends on steric/electronic effects

Modification of the Anilino Group

The 2-fluorophenylamino group participates in diazotization and coupling reactions:

Reaction TypeReagents/ConditionsProductApplication
Diazotization NaNO₂/HCl, 0–5°CDiazonium salt intermediateForms azo dyes with phenols/napthols
Schiff Base Formation Aldehydes/ketones, acid catalystImine derivativesUsed in coordination chemistry

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reaction TypeReagents/ConditionsProductMechanism
Thiazolo[4,5-d]pyrimidine Formation POCl₃, DMF (Vilsmeier-Haack)Thiazolo[4,5-d]pyrimidine-7-carboxylateCyclization at C-4 and C-5 positions

Comparative Reactivity with Structural Analogs

Derivatives with para-substituted aryl groups (e.g., 4-chloro) show enhanced bioactivity due to increased electrophilicity :

CompoundSubstituentKey ReactionBiological Activity
Ethyl 2-[(4-chlorophenyl)amino]thiazole-4-carboxylate4-ClOct3/4 inductionStem cell reprogramming
Target compound2-FHydrolysis/transesterificationIntermediate for drug design

Stability Under UV Light

Prolonged UV exposure (410 nm) induces photodegradation, forming decomposition products via radical intermediates .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with thiazole rings often exhibit biological activity, including antimicrobial and anticancer properties.

Case Studies:

  • A study published in a peer-reviewed journal highlighted the synthesis of thiazole derivatives and their evaluation against various cancer cell lines, showing promising cytotoxic effects .
  • Another research effort focused on the modification of thiazole compounds to enhance their bioactivity against resistant bacterial strains, suggesting that this compound could be a candidate for further development .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Synthetic Pathways:

The synthesis typically involves the reaction of ethyl thiazolecarboxylate with an appropriate amine under specific conditions to yield this compound. The reaction conditions often include solvents like ethanol and bases such as sodium hydroxide .

Agrochemical Applications

Research has also explored the use of thiazole derivatives in agrochemicals due to their potential fungicidal and herbicidal properties. This compound may contribute to developing new agrochemical agents.

Insights from Studies:

  • Certain thiazoles have demonstrated effectiveness against fungal pathogens in crops, indicating that derivatives like this compound could be evaluated for similar applications .

Material Science

The compound's unique properties make it suitable for exploration in material science, particularly in the development of organic semiconductors and polymers.

Research Findings:

Studies have indicated that thiazole-containing compounds can enhance the electrical properties of materials used in electronic devices .

Mechanism of Action

The mechanism of action of ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Thiazole Ring Positions) Molecular Weight (g/mol) CAS Number Key Differences
Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate 2-(2-Fluorophenylamino), 4-(ethyl carboxylate) 280.29 956624-57-0 Reference compound
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-(2-Methylphenylamino), 4-(CF₃), 5-(ethyl carboxylate) 344.33 918793-30-3 Trifluoromethyl group at C4; carboxylate at C5
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9727) 2-(4-Fluorobenzyl), 4-(ethyl carboxylate) 279.30 Not provided Benzyl substituent instead of anilino
Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9746) 2-(2-Fluorobenzyl), 4-(ethyl carboxylate) 279.30 Not provided Substituent position on phenyl ring
Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate 2-(Phenylmethylideneamino), 4-(ethyl carboxylate) 260.29 Not provided Imine instead of anilino group
Key Observations:

Physicochemical Properties

  • Solubility: The ethyl carboxylate group enhances solubility in polar organic solvents (e.g., ethanol, DMSO) compared to non-esterified thiazoles. Fluorine substitution marginally increases lipophilicity .
  • Stability: The 2-fluorophenylamino group may confer resistance to oxidative degradation compared to non-fluorinated anilines .

Biological Activity

Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H9FN2O2S
  • Molecular Weight : 238.24 g/mol
  • CAS Number : 1366234-05-0

This compound features an ethyl ester group, a fluorophenyl group, and an amino group attached to a thiazole ring, which contributes to its unique properties and biological activities .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against different bacterial strains and reported promising results. The minimum inhibitory concentration (MIC) values for the compound were found to be effective against several pathogens:

Pathogen MIC (µM)
Bacillus subtilis5.64
Staphylococcus aureus8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results suggest that the compound has potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .

A comparative analysis with similar compounds revealed that derivatives with fluorinated phenyl groups often exhibit enhanced anticancer activity due to their ability to interact more effectively with biological targets .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    In a recent study published in Chemistry & Biology Interface, a series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. This compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism Exploration :
    Another research paper explored the mechanism of action of thiazole derivatives in cancer cells. The study found that this compound inhibited key enzymes involved in cell cycle regulation, thereby reducing tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or esters under basic conditions.

Substitution : Introduction of the 2-fluorophenylamino group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Esterification : Ethyl ester formation using ethanol under acidic or catalytic conditions.
Key reagents include chlorinating agents (e.g., POCl₃), fluorinated aryl halides, and palladium catalysts for coupling steps. Reaction conditions (temperature, solvent polarity) significantly influence yield .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis using SHELXL for refinement and WinGX for data processing to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl group integration, thiazole proton splitting patterns).
  • FT-IR : Confirm ester carbonyl (C=O) and thiazole ring vibrations.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula .

Q. What in vitro assays are used to screen its biological activity?

  • Methodology :

  • Antimicrobial activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Flow cytometry for apoptosis/necrosis profiling .

Advanced Research Questions

Q. How can reaction yield be optimized for large-scale synthesis?

  • Methodology :

  • Design of Experiments (DOE) : Systematic variation of parameters (solvent polarity, catalyst loading, temperature) to identify optimal conditions.
  • Catalyst screening : Palladium complexes (e.g., Pd(OAc)₂/Xantphos) for efficient C-N coupling; microwave-assisted synthesis to reduce reaction time .
  • Purification : Gradient column chromatography or recrystallization to minimize byproduct contamination .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
  • Compound purity : HPLC (>95% purity) and ¹⁹F NMR to rule out fluorinated impurities.
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based models to confirm target specificity .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Methodology :

  • Molecular docking : AutoDock/Vina to predict binding modes with targets (e.g., EGFR kinase).
  • QSAR modeling : Use Hammett constants for fluorophenyl substituents to correlate electronic effects with bioactivity.
  • Synthetic analogs : Modify substituents (e.g., halogen replacement, ester hydrolysis) to test SAR hypotheses .

Q. How to analyze hydrogen-bonding networks in its crystal structure?

  • Methodology :

  • Graph set analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to describe intermolecular interactions.
  • Puckering parameters : Apply Cremer-Pople coordinates to quantify ring distortions in the thiazole moiety .

Q. What strategies mitigate hygroscopicity during storage?

  • Methodology :

  • Karl Fischer titration : Quantify water content; store under inert gas (N₂/Ar) with desiccants (molecular sieves).
  • Lyophilization : Convert to stable salts (e.g., hydrochloride) for prolonged shelf life .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate

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